molecular formula C17H14BrClN2O2 B3529893 3-(4-bromophenyl)-5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazole

3-(4-bromophenyl)-5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazole

Cat. No. B3529893
M. Wt: 393.7 g/mol
InChI Key: XNLWGPMRZNKFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of oxadiazole compounds, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 3-(4-bromophenyl)-5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazole is not fully understood. However, it has been suggested that its biological activities may be due to its ability to inhibit various enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-bromophenyl)-5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazole exhibits significant biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-bromophenyl)-5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazole in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new drugs and pesticides. However, one of the limitations is its relatively low solubility, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 3-(4-bromophenyl)-5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazole. One of the potential areas of research is the development of new analogs with improved solubility and bioavailability. Another area of research is the investigation of its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, its potential use as a pesticide for crop protection and its application in the development of organic electronic devices warrant further investigation.

Scientific Research Applications

3-(4-bromophenyl)-5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been shown to exhibit significant anti-inflammatory, analgesic, and antitumor activities. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its potential use in the development of organic electronic devices.

properties

IUPAC Name

3-(4-bromophenyl)-5-[2-(4-chlorophenoxy)propan-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O2/c1-17(2,22-14-9-7-13(19)8-10-14)16-20-15(21-23-16)11-3-5-12(18)6-4-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLWGPMRZNKFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NO1)C2=CC=C(C=C2)Br)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-bromophenyl)-5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazole
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3-(4-bromophenyl)-5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazole

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